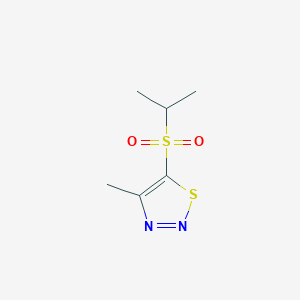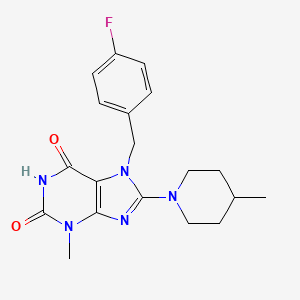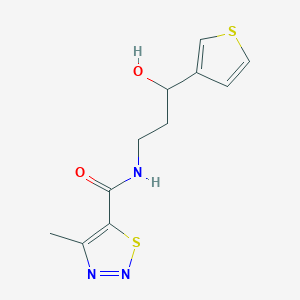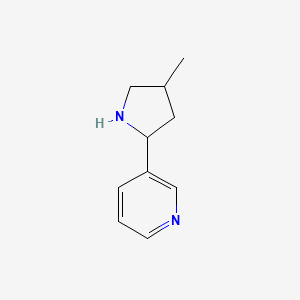![molecular formula C19H16N6O2 B2598928 3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2210052-29-0](/img/structure/B2598928.png)
3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, also known as PDP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PDP exhibits a unique chemical structure that makes it an attractive candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a novel set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold as CDK2 inhibitors . These compounds exhibit significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Notably, compounds 14 and 15 demonstrated the best cytotoxic activities across all three cell lines. Additionally, they showed enzymatic inhibitory activity against CDK2/cyclin A2, making them promising candidates for further investigation.
Anticancer Activity via Apoptosis Induction
Compound 14, in particular, displayed potent dual activity against cancer cells and CDK2. It induced apoptosis within HCT cells and significantly altered cell cycle progression. These findings highlight its potential as an anticancer agent .
Structural Confirmation and Characterization
The benzylidene protons of these compounds (5a–m) were detected, providing valuable information for structural confirmation .
Heterocyclic Derivatives with Anticancer Potential
Researchers synthesized heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage. These compounds were tested for in-vitro anticancer activity against various cancer cell lines. The results suggest their potential as novel anticancer agents .
Molecular Modeling Investigations
Computational studies, including molecular modeling, have been employed to understand the binding interactions of pyrazolo[3,4-d]pyrimidine derivatives with CDK2. These investigations provide insights into their mechanism of action and guide further optimization .
Thioglycoside Derivatives
In addition to the pyrazolo[3,4-d]pyrimidine scaffold, thioglycoside derivatives have also been explored. These compounds may offer unique properties and applications, although further research is needed to fully characterize their potential .
Eigenschaften
IUPAC Name |
6-benzyl-2-(pyridin-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c26-17-15-11-22-18(21-10-14-8-4-5-9-20-14)23-16(15)24-19(27)25(17)12-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H2,21,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEZXQOIRPPDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2598848.png)
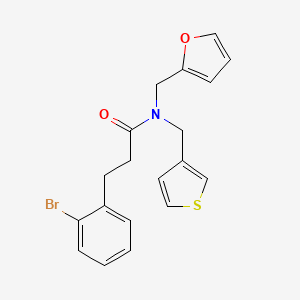

![2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2598855.png)
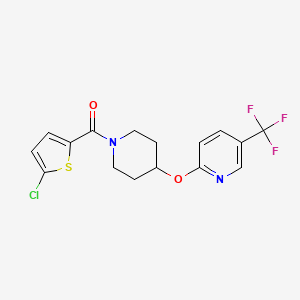
![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2598858.png)
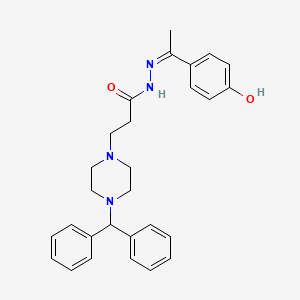
![(3,5-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2598860.png)
